Budlein A

Catalog No.
S630857
CAS No.
59481-48-0
M.F
C20H22O7
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budlein A

CAS Number

59481-48-0

Product Name

Budlein A

IUPAC Name

[(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H22O7/c1-5-10(2)18(23)26-15-8-20(4)16(22)7-13(27-20)12(9-21)6-14-17(15)11(3)19(24)25-14/h5-7,14-15,17,21H,3,8-9H2,1-2,4H3/b10-5-,12-6-/t14-,15-,17+,20-/m1/s1

InChI Key

BMVJFNLJSZHNNS-ZXRHVTAXSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Synonyms

budlein A

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C

Description

The exact mass of the compound Budlein A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Budlein A is a sesquiterpene lactone derived from the plant Viguiera robusta, which is known for its anti-inflammatory and analgesic properties. The chemical structure of Budlein A features a unique lactone ring, contributing to its biological activity and reactivity. Its molecular formula is C${15}$H${18}$O$_{3}$, and it has been studied for its potential therapeutic applications in various inflammatory conditions.

, particularly biotransformations. Notably, studies have shown that it can be modified by fungal strains such as Aspergillus, leading to unusual derivatives through the loss of carbon atoms and other transformations . Additionally, Budlein A can interact with various biological molecules, affecting pathways involved in inflammation and immune response.

Budlein A exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-12, as well as chemokines like CXCL8 . Furthermore, Budlein A induces apoptosis in neutrophils while inhibiting their activity, suggesting a potential role in managing inflammatory diseases . In vivo studies have indicated that Budlein A can reduce mechanical hypersensitivity and edema in models of arthritis, highlighting its analgesic properties .

The synthesis of Budlein A can be achieved through various methods, including extraction from Viguiera robusta or through total synthesis in the laboratory. Natural extraction involves isolating the compound from the plant material using solvents like ethanol or methanol. Synthetic routes may include cyclization reactions that form the lactone structure characteristic of sesquiterpene lactones.

Budlein A has potential applications in pharmaceuticals due to its anti-inflammatory and analgesic properties. It may be beneficial for treating conditions such as arthritis, where inflammation plays a crucial role. Additionally, its ability to modulate immune responses makes it a candidate for further research in immunotherapy and related fields.

Studies on Budlein A's interactions reveal its capacity to inhibit leukocyte-endothelial cell interactions induced by lipopolysaccharides (LPS), which are critical in inflammatory responses . This inhibition is mediated through the downregulation of cytokine production, suggesting that Budlein A could be effective in reducing excessive inflammatory responses.

Budlein A shares structural similarities with other sesquiterpene lactones, which often exhibit anti-inflammatory properties. Here are some comparable compounds:

Compound NameSourceKey Properties
CostunolideSaussurea costusAnti-inflammatory, analgesic
ArtemisininArtemisia annuaAntimalarial, anti-inflammatory
LactucopicrinLactuca sativaAnalgesic, anti-inflammatory
ParthenolideTanacetum partheniumAnti-inflammatory, potential anticancer

Uniqueness of Budlein A: While many sesquiterpene lactones exhibit similar anti-inflammatory effects, Budlein A's specific mechanism of action—particularly its influence on neutrophil apoptosis and cytokine modulation—sets it apart from others like costunolide and parthenolide. Its ability to effectively reduce joint edema and hypersensitivity also highlights its potential as a targeted therapeutic agent in inflammatory diseases.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

374.13655304 g/mol

Monoisotopic Mass

374.13655304 g/mol

Heavy Atom Count

27

Wikipedia

Budlein A

Dates

Modify: 2024-02-18

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